mechercharmycin A is a natural product found in Thermoactinomyces with data available.

mechercharmycin A

CAS No.:

Cat. No.: VC16019891

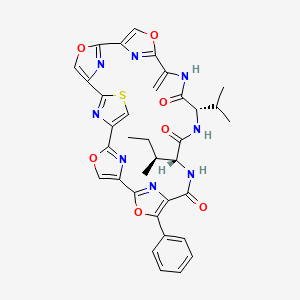

Molecular Formula: C35H32N8O7S

Molecular Weight: 708.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H32N8O7S |

|---|---|

| Molecular Weight | 708.7 g/mol |

| IUPAC Name | (20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |

| Standard InChI | InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |

| Standard InChI Key | YIJVJFCLUNYXQX-WGXRPPGPSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

Introduction

Discovery and Source Organism

Mechercharmycin A was first isolated in 2005 from Thermoactinomyces sp. YM3-251, a marine bacterium collected from sea mud near Mecherchar Island in the Republic of Palau . The strain was cultured in B2 medium, with the bioactive compounds extracted from both the cellular precipitate (chloroform/methanol) and supernatant (ethyl acetate) . Initial screening revealed potent cytotoxicity, prompting structural characterization.

Taxonomic Context

Thermoactinomyces species are thermophilic bacteria typically found in terrestrial environments, making this marine isolate unusual . The adaptation of this strain to marine conditions suggests horizontal gene transfer or ecological niche specialization, though genomic studies remain pending .

Structural Elucidation and Chemical Properties

The structure of mechercharmycin A was resolved through X-ray crystallography, revealing a 35-membered macrocyclic peptide with five heterocyclic rings (Table 1) .

Table 1: Physico-Chemical Properties of Mechercharmycin A

| Property | Value |

|---|---|

| Molecular formula | C₃₅H₃₂N₈O₇S |

| Molecular weight | 708.74 g/mol |

| Optical rotation (α) | +110° (c 0.038, DMSO) |

| HRFAB-MS (m/z) | 709.2104 [M+H]⁺ |

| CAS No. | 822520-96-7 |

| InChIKey | YIJVJFCLUNYXQX-WGXRPPGPSA-N |

The peptide backbone incorporates:

-

Dehydroalanine: Facilitates macrocycle formation via thioesterification .

-

Valine and isoleucine: Provide hydrophobic interactions critical for membrane penetration .

-

Four oxazoles and one thiazole: Confer rigidity and enhance binding to cellular targets .

The cyclic structure contrasts with mechercharmycin B, a linear analogue lacking antitumor activity, highlighting the role of macrocyclization in bioactivity .

Biosynthesis and Post-Translational Modifications

The 2021 heterologous expression study identified a 15.8-kb biosynthetic gene cluster (BGC) responsible for mechercharmycin A production . Key steps include:

Ribosomal Synthesis

-

A 48-amino-acid precursor peptide (McmA) is encoded by the mcmA gene.

-

Leader and core peptides are cleaved by a dedicated protease (McmP) .

Post-Translational Modifications

-

Dehydration: A tRNAᴳˡᵘ-dependent dehydratase (McmB) removes hydroxyl groups from serine/threonine residues .

-

Cyclization: Heterocyclases (McmC/D) convert dehydrated residues into oxazoles and thiazoles via ATP-dependent cyclodehydration .

-

Oxidation: A flavin-dependent dehydrogenase (McmE) aromatizes the heterocycles .

Table 2: Enzymatic Modifications in Mechercharmycin A Biosynthesis

| Enzyme | Function | Substrate Specificity |

|---|---|---|

| McmB | Ser/Thr dehydration | Core peptide residues |

| McmC | Oxazole formation | C-terminal regions |

| McmD | Thiazole formation | N-terminal regions |

| McmE | Aromatization of heterocycles | Oxazole/thiazole |

Timing experiments in Escherichia coli and Bacillus subtilis revealed that dehydration precedes cyclization, with modifications proceeding from N- to C-terminus .

Biological Activity and Mechanism of Action

Mechercharmycin A demonstrates potent cytotoxicity across multiple cancer cell lines (Table 3), surpassing conventional chemotherapeutics in potency .

Table 3: Antitumor Activity of Mechercharmycin A

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| HCT-116 | Colorectal cancer | 0.0014 |

| PSN1 | Pancreatic cancer | 0.007 |

| T98G | Glioblastoma | 0.014 |

| A549 | Lung adenocarcinoma | 0.007 |

Putative Mechanisms

-

DNA intercalation: The planar heterocycles may insert into DNA, disrupting replication .

-

Topoisomerase inhibition: Structural similarity to epothilones suggests interference with topoisomerase II .

-

Reactive oxygen species (ROS) generation: Oxazole-thiazole systems could redox-cycle, inducing oxidative stress .

Notably, mechercharmycin B (linear analogue) showed no activity up to 10 µM, emphasizing the necessity of macrocyclization for target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume